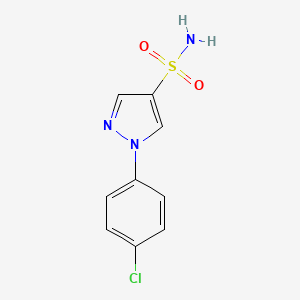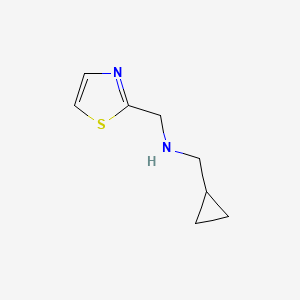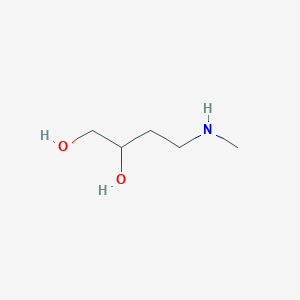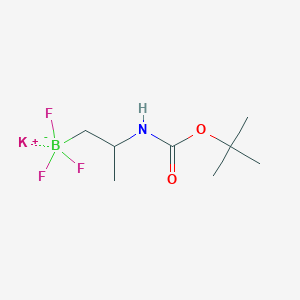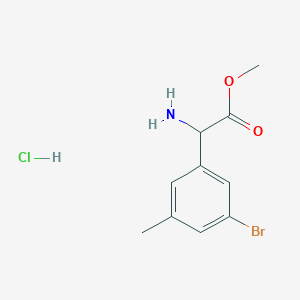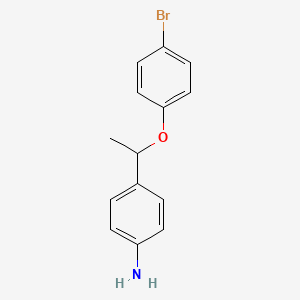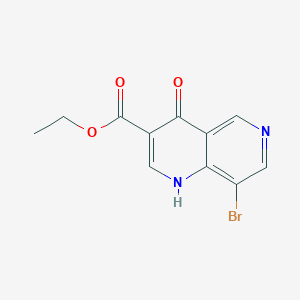
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate is a heterocyclic compound with a naphthyridine core. Naphthyridines have garnered significant interest due to their diverse biological applications, including pharmacological activities such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant effects . They find use in diagnostics, human disease treatment, agriculture, industry, and photophysical applications .
Preparation Methods
The synthetic route for ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate involves the following steps:
Esterification: Convert the resulting brominated compound to its ethyl ester form by esterification.
Chemical Reactions Analysis
Reactivity: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidative reactions may involve peroxides or metal catalysts, while reduction could use hydrides or metal complexes.
Major Products: The products formed depend on the reaction type. For instance, reduction might yield the corresponding hydroxylamine or amine derivatives.
Scientific Research Applications
Chemistry: Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate serves as a versatile building block for designing novel compounds.
Biology and Medicine: Its potential as an anticancer agent warrants further investigation.
Industry: The compound’s synthetic versatility makes it valuable for drug development and other applications.
Mechanism of Action
- The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to cancer progression.
Comparison with Similar Compounds
- Ethyl 8-bromo-4-hydroxy-1,6-naphthyridine-3-carboxylate stands out due to its unique structure and potential biological activities.
- Similar compounds include other naphthyridines and related heterocycles.
Properties
Molecular Formula |
C11H9BrN2O3 |
|---|---|
Molecular Weight |
297.10 g/mol |
IUPAC Name |
ethyl 8-bromo-4-oxo-1H-1,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-17-11(16)7-4-14-9-6(10(7)15)3-13-5-8(9)12/h3-5H,2H2,1H3,(H,14,15) |
InChI Key |
MXRFPTIOSLWHEP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C=NC=C2C1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
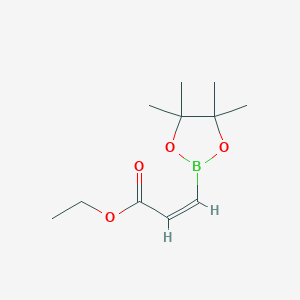
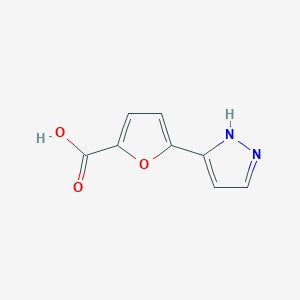
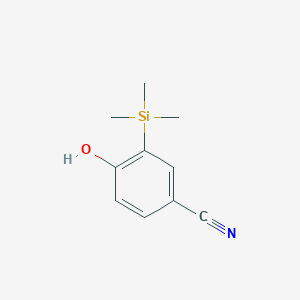
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
